molecular formula C13H7Cl2FO2 B6407568 2-(3,5-Dichlorophenyl)-4-fluorobenzoic acid CAS No. 1262007-99-7

2-(3,5-Dichlorophenyl)-4-fluorobenzoic acid

Cat. No.: B6407568
CAS No.: 1262007-99-7
M. Wt: 285.09 g/mol
InChI Key: ISIJLOLYOSTAQD-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-8-3-7(4-9(15)5-8)12-6-10(16)1-2-11(12)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJLOLYOSTAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691275
Record name 3',5'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-99-7
Record name 3',5'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)-4-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzoyl chloride and 4-fluorobenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common for this type of compound.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(3,5-Dichlorophenyl)-4-chlorobenzoic acid
  • 2-(3,5-Dichlorophenyl)-4-bromobenzoic acid
  • 2-(3,5-Dichlorophenyl)-4-iodobenzoic acid

Comparison:

  • Uniqueness: The presence of a fluorine atom in 2-(3,5-Dichlorophenyl)-4-fluorobenzoic acid makes it unique compared to its analogs with chlorine, bromine, or iodine. Fluorine imparts distinct electronic properties, such as increased electronegativity and bond strength.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the strong C-F bond.
  • Applications: The specific applications of the fluorinated compound may differ from its analogs, particularly in medicinal chemistry, where fluorine is often used to enhance drug properties.

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